molecular formula C20H19N5O3S B2524806 4-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide CAS No. 921475-33-4

4-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide

Cat. No. B2524806
CAS RN: 921475-33-4
M. Wt: 409.46
InChI Key: DOGQFHWWMDEHQF-UHFFFAOYSA-N
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Description

The compound “4-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide” is a chemical compound with a molecular formula of C20H19N5O3S and a molecular weight of 409.46. It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds involves the use of heterocyclic scaffolds, which have proven utility in medicinal chemistry . A series of new pyrazolinyl thiazoles containing 1,2,3-triazole and imidazo [2,1-b]thiazole moieties have been synthesized using certain precursors . The procedures are simple and efficient and provided high yields of the synthesized heterocycles .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing two hetero atoms . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications .


Chemical Reactions Analysis

Thiazole derivatives have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . On account of its aromaticity, the ring has many reactive positions where these reactions can occur .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals, which are unstable molecules that can cause damage to cells in the body.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have shown potential as analgesics and anti-inflammatory agents . They could be used to relieve pain and reduce inflammation in various medical conditions.

Antimicrobial and Antifungal Activity

Thiazole derivatives have demonstrated antimicrobial and antifungal properties . They could be used in the development of new drugs to treat infections caused by bacteria and fungi.

Antiviral Activity

Some thiazole compounds have shown potential as antiviral agents . They could be used in the treatment of viral infections.

Diuretic Activity

Thiazole derivatives have been found to have diuretic effects . They could be used to increase urine production in the body, helping to remove excess fluid and salt.

Anticonvulsant and Neuroprotective Activity

Thiazole compounds have shown potential as anticonvulsants and neuroprotective agents . They could be used in the treatment of seizures and other neurological disorders.

Antitumor and Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor and cytotoxic activities . They could be used in the development of new anticancer drugs. For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides showed cytotoxicity activity on three human tumor cell lines .

8. Interaction with DNA and Topoisomerase II Some thiazole compounds, such as Voreloxin, bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death . This could be used in the development of new drugs for cancer treatment.

properties

IUPAC Name

4-[[2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-12-2-6-15(7-3-12)23-19(28)25-20-24-16(11-29-20)10-17(26)22-14-8-4-13(5-9-14)18(21)27/h2-9,11H,10H2,1H3,(H2,21,27)(H,22,26)(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGQFHWWMDEHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide

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